molecular formula C13H14N2OS B12947700 5-Benzylidene-3-isopropyl-2-thioxoimidazolidin-4-one

5-Benzylidene-3-isopropyl-2-thioxoimidazolidin-4-one

Cat. No.: B12947700
M. Wt: 246.33 g/mol
InChI Key: VUMPPFFGHXSXJA-FLIBITNWSA-N
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Description

5-Benzylidene-3-isopropyl-2-thioxoimidazolidin-4-one is a heterocyclic compound belonging to the class of thiohydantoins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylidene-3-isopropyl-2-thioxoimidazolidin-4-one typically involves the reaction of isothiocyanates with amino acids or their derivatives. One common method is the one-pot reaction of aryl isothiocyanates with amino acids in an alkaline medium, followed by treatment with fuming hydrochloric acid . This method yields high product purity and efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Benzylidene-3-isopropyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Benzylidene-3-isopropyl-2-thioxoimidazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzylidene-3-isopropyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. For instance, as an inhibitor of TDP1, it binds to the active site of the enzyme, preventing it from repairing DNA damage caused by antitumor drugs. This enhances the efficacy of chemotherapy by increasing the susceptibility of cancer cells to DNA damage .

Comparison with Similar Compounds

Similar Compounds

    2-Thioxoimidazolidin-4-one: Shares the thioxoimidazolidin core but lacks the benzylidene and isopropyl groups.

    Thiazolidin-4-one: Similar heterocyclic structure but with a sulfur atom replacing the oxygen in the ring.

Uniqueness

5-Benzylidene-3-isopropyl-2-thioxoimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzylidene and isopropyl groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-propan-2-yl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C13H14N2OS/c1-9(2)15-12(16)11(14-13(15)17)8-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,17)/b11-8-

InChI Key

VUMPPFFGHXSXJA-FLIBITNWSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=CC=CC=C2)/NC1=S

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC=CC=C2)NC1=S

Origin of Product

United States

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